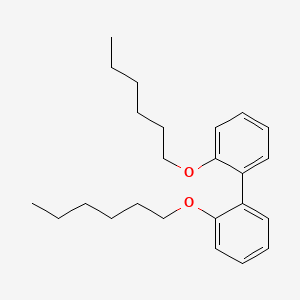
2,2'-Bis(hexyloxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(hexyloxy)-1,1’-biphenyl is an organic compound characterized by two hexyloxy groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(hexyloxy)-1,1’-biphenyl typically involves the reaction of biphenyl with hexyloxy substituents. One common method includes the use of hexyloxy bromide and a biphenyl derivative under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to deprotonate the hexyloxy group, allowing it to attack the biphenyl core.
Industrial Production Methods
Industrial production of 2,2’-Bis(hexyloxy)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(hexyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the biphenyl core or the hexyloxy groups, leading to the formation of different reduced products.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where the hexyloxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexyloxy groups can yield hexyloxy aldehydes or acids, while substitution reactions can introduce various functional groups onto the biphenyl core.
Applications De Recherche Scientifique
2,2’-Bis(hexyloxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 2,2’-Bis(hexyloxy)-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The hexyloxy groups provide hydrophobic interactions, while the biphenyl core offers rigidity and stability. These properties allow the compound to interact with various molecular targets, such as cell membranes or protein structures, influencing their behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(hydroxymethyl)propionic acid: Similar in structure but with hydroxyl groups instead of hexyloxy groups.
2,2’-Bis(trifluoromethyl)biphenyl: Contains trifluoromethyl groups, offering different electronic properties.
4,4’-Bis(hexyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole: Another biphenyl derivative with different substituents.
Uniqueness
2,2’-Bis(hexyloxy)-1,1’-biphenyl is unique due to its combination of hydrophobic hexyloxy groups and a stable biphenyl core. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in both research and industry.
Propriétés
Numéro CAS |
271797-57-0 |
|---|---|
Formule moléculaire |
C24H34O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
1-hexoxy-2-(2-hexoxyphenyl)benzene |
InChI |
InChI=1S/C24H34O2/c1-3-5-7-13-19-25-23-17-11-9-15-21(23)22-16-10-12-18-24(22)26-20-14-8-6-4-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 |
Clé InChI |
PMDONTDGEUMXTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC=C1C2=CC=CC=C2OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
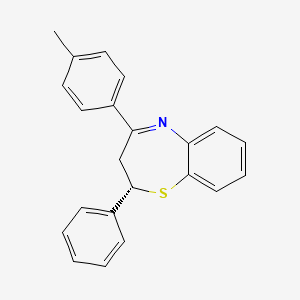
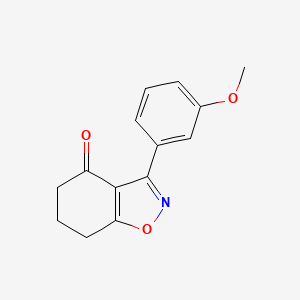
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
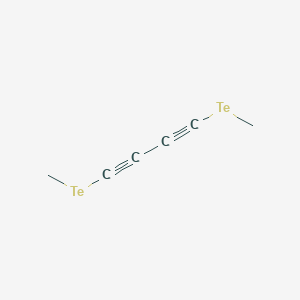
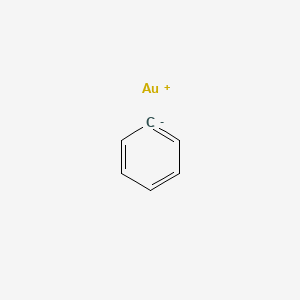

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
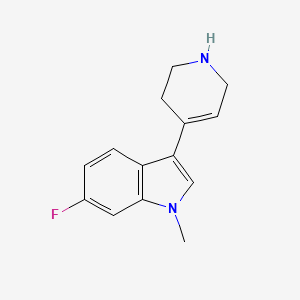

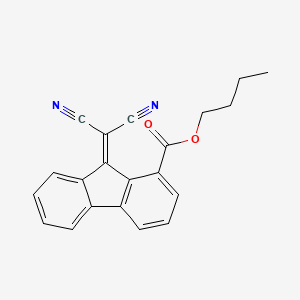


![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
